4-ethyl-5-fluoro-6-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine
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Overview
Description
4-ethyl-5-fluoro-6-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with ethyl, fluoro, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-fluoro-6-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the ethyl, fluoro, and piperidinyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-fluoro-6-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
4-ethyl-5-fluoro-6-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-5-fluoro-6-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies on its binding affinity and selectivity are essential for understanding its pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-5-fluoro-6-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyridine
- 4-Ethyl-5-fluoro-6-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrrole
Uniqueness
Compared to similar compounds, 4-ethyl-5-fluoro-6-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine may exhibit unique properties such as higher binding affinity, improved selectivity, and enhanced stability. These characteristics make it a valuable candidate for further research and development.
Properties
IUPAC Name |
4-ethyl-5-fluoro-6-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN5/c1-3-12-14(16)15(18-10-17-12)21-7-5-4-6-13(21)11-8-19-20(2)9-11/h8-10,13H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIHRJGXNVDWPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCCCC2C3=CN(N=C3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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